

# A Technical Guide to Novel Allosteric Inhibition of Heat Shock Protein 70 (Hsp70)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone that plays a pivotal role in maintaining protein homeostasis. Its involvement in the progression of various diseases, including cancer and neurodegenerative disorders, has made it an attractive therapeutic target. While traditional approaches have focused on the ATP-binding site, a new frontier in Hsp70 inhibition has emerged through the discovery of allosteric modulators. These molecules bind to sites distinct from the active site, offering the potential for greater selectivity and novel mechanisms of action. This technical guide provides an in-depth overview of the core principles of allosteric Hsp70 inhibition, focusing on key compounds, experimental methodologies for their characterization, and a summary of their quantitative data.

## The Hsp70 Chaperone Cycle: A Target for Allosteric Modulation

Hsp70 functions through a dynamic, ATP-dependent cycle that involves a conformational interplay between its two principal domains: a Nucleotide-Binding Domain (NBD) and a Substrate-Binding Domain (SBD).[1][2][3] The cycle is tightly regulated by co-chaperones, including J-domain proteins (Hsp40s) and Nucleotide Exchange Factors (NEFs).[3][4]



The allosteric mechanism of Hsp70 provides multiple avenues for therapeutic intervention.[1][2] [5] Allosteric inhibitors can trap Hsp70 in a specific conformational state, thereby disrupting its normal function. For instance, an inhibitor might lock Hsp70 in an ADP-bound state, preventing the release of substrate proteins and leading to their eventual degradation. This disruption of the chaperone cycle can have profound effects on cancer cell survival, as these cells are often highly dependent on Hsp70 for managing proteotoxic stress.

Below is a diagram illustrating the Hsp70 chaperone cycle and the points of allosteric intervention.



Hsp70 Chaperone Cycle and Allosteric Inhibition



Click to download full resolution via product page

Hsp70 Chaperone Cycle and Allosteric Inhibition.

### **Novel Allosteric Inhibitors of Hsp70**

Several classes of small molecules have been identified that allosterically inhibit Hsp70. These compounds bind to various pockets on the chaperone, leading to distinct functional consequences.

- MKT-077 and its Analogs (e.g., YM-01, JG-98): This class of rhodacyanine dyes binds to a pocket in the NBD, stabilizing the ADP-bound state of Hsp70. This leads to the inhibition of nucleotide exchange and traps client proteins, ultimately inducing apoptosis in cancer cells.
   MKT-077 has an IC50 ranging from 0.35 to 1.2 μM against several human cancer cell lines.
   [3]
- VER-155008: This adenosine-derived compound is an ATP-competitive inhibitor that binds to the NBD. Although it competes with ATP, its mechanism is considered allosteric in its functional consequences, as it locks the NBD in a conformation that prevents communication with the SBD. It exhibits IC50 values of 0.5 μM for Hsp70.[6]
- YK5: A rationally designed small molecule that binds to a novel allosteric pocket in the NBD.
   YK5 has been shown to disrupt the interaction between Hsp70 and its co-chaperone HOP,
   thereby interfering with the Hsp70-Hsp90 chaperone machinery. It has an IC50 of approximately 7 μM for inhibiting luciferase refolding in cells.[7]
- HS-72: Identified through a chemoproteomic strategy, HS-72 is a selective allosteric inhibitor
  of the inducible form of Hsp70 (Hsp70i). It reduces the affinity of Hsp70i for ATP and has
  shown efficacy in preclinical cancer models.[8]
- **Novolactone**: A natural product that covalently modifies a conserved residue at the interface of the NBD and SBD. This modification disrupts interdomain communication, blocking ATP-induced substrate release.[9]

### **Quantitative Data for Allosteric Hsp70 Inhibitors**

The following tables summarize the available quantitative data for the aforementioned allosteric inhibitors of Hsp70.



Table 1: Binding Affinity and Potency of Allosteric Hsp70 Inhibitors

| Inhibitor       | Target(s<br>)               | Kd                | Ki | IC50              | EC50 | Assay<br>Type                            | Referen<br>ce(s) |
|-----------------|-----------------------------|-------------------|----|-------------------|------|------------------------------------------|------------------|
| MKT-077         | Hsc70,<br>Mortalin          | -                 | -  | 0.35 - 1.2<br>μΜ  | -    | Cell<br>Proliferati<br>on                | [3]              |
| VER-<br>155008  | Hsp70,<br>Hsc70,<br>Grp78   | 0.3 μM<br>(Hsc70) | -  | 0.5 μM<br>(Hsp70) | -    | Fluoresc<br>ence<br>Polarizati<br>on     | [6]              |
| YK5             | Cytosolic<br>Hsp70s         | -                 | -  | ~7 μM             | -    | Luciferas<br>e<br>Refolding<br>(in cell) | [7]              |
| HS-72           | Hsp70i                      | -                 | -  | Not<br>specified  | -    | Not<br>specified                         | [8]              |
| Novolact<br>one | Cytosolic<br>& ER<br>Hsp70s | -                 | -  | Not<br>specified  | -    | Not<br>specified                         | [9]              |

Table 2: Cellular Activity of Allosteric Hsp70 Inhibitors



| Inhibitor   | Cell Line(s)                  | GI50          | Effect on<br>Client Proteins       | Reference(s) |
|-------------|-------------------------------|---------------|------------------------------------|--------------|
| MKT-077     | Various cancer cell lines     | -             | Destabilization of p53             | [3]          |
| VER-155008  | Human breast and colon cancer | 5 - 14 μΜ     | Degradation of<br>Her2 and Raf-1   | [10]         |
| YK5         | SKBr3 breast cancer           | Low μM range  | Degradation of<br>HER2, Raf-1, Akt | [11]         |
| HS-72       | Breast cancer models          | Not specified | Substrate protein degradation      | [8]          |
| Novolactone | Mammalian cells               | Not specified | Degradation of<br>Hsp90 clients    | [9]          |

## Experimental Protocols for Characterizing Allosteric Hsp70 Inhibitors

A variety of biochemical and cell-based assays are employed to identify and characterize allosteric Hsp70 inhibitors. Detailed methodologies for key experiments are provided below.

### Fluorescence Polarization (FP) Assay

This assay measures the binding of an inhibitor to Hsp70 by monitoring changes in the polarization of a fluorescently labeled probe.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Insights into the molecular mechanism of allostery in Hsp70s PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 4. Intra-molecular pathways of allosteric control in Hsp70s PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a High-Throughput Screening Cancer Cell-Based Luciferase Refolding Assay for Identifying Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an Allosteric Small Molecule Inhibitor Selective for Inducible Form of Heat Shock Protein 70 PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novolactone natural product disrupts the allosteric regulation of Hsp70 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The molecular chaperone Hsp70 promotes the proteolytic removal of oxidatively damaged proteins by the proteasome PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Novel Allosteric Inhibition of Heat Shock Protein 70 (Hsp70)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193263#a-novel-allosteric-means-of-inhibiting-heat-shock-70-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com